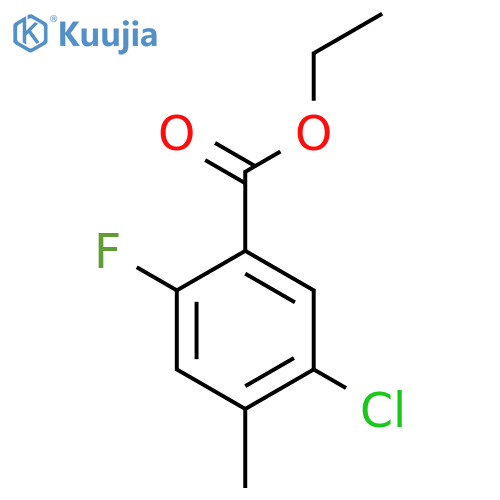

Cas no 1538528-61-8 (Ethyl 5-chloro-2-fluoro-4-methylbenzoate)

Ethyl 5-chloro-2-fluoro-4-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-chloro-2-fluoro-4-methylbenzoate

- Ethyl 5-chloro-2-fluoro-4-methylbenzoate

-

- インチ: 1S/C10H10ClFO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3H2,1-2H3

- InChIKey: MFPGHZFFFKFQDJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(=O)OCC)C(=CC=1C)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 210

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 26.3

Ethyl 5-chloro-2-fluoro-4-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010007160-1g |

Ethyl 5-chloro-2-fluoro-4-methylbenzoate |

1538528-61-8 | 97% | 1g |

1,460.20 USD | 2021-07-06 | |

| Alichem | A010007160-250mg |

Ethyl 5-chloro-2-fluoro-4-methylbenzoate |

1538528-61-8 | 97% | 250mg |

475.20 USD | 2021-07-06 | |

| Alichem | A010007160-500mg |

Ethyl 5-chloro-2-fluoro-4-methylbenzoate |

1538528-61-8 | 97% | 500mg |

855.75 USD | 2021-07-06 |

Ethyl 5-chloro-2-fluoro-4-methylbenzoate 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

Ethyl 5-chloro-2-fluoro-4-methylbenzoateに関する追加情報

Ethyl 5-chloro-2-fluoro-4-methylbenzoate(CAS No. 1538528-61-8)の専門的な概要と応用

Ethyl 5-chloro-2-fluoro-4-methylbenzoateは、有機合成化学において重要なエステル化合物であり、CAS番号1538528-61-8として登録されています。この化合物は、医薬品中間体や農薬原料としての潜在的な応用が注目されており、特にフッ素置換基を持つ芳香族エステルの特性を活かした研究が進められています。

近年、フッ素化化合物は、その特異的な物理化学的性質から創薬分野で需要が高まっています。Ethyl 5-chloro-2-fluoro-4-methylbenzoateも例外ではなく、代謝安定性や膜透過性の向上が期待される構造として、新規医薬品開発のキー中間体として検討されています。また、農薬化学においても、害虫防除剤の活性成分設計に活用されるケースが報告されています。

この化合物の合成経路は、5-クロロ-2-フルオロ-4-メチル安息香酸を出発物質とし、エタノールを用いたエステル化反応によって得られます。反応条件の最適化により、高収率かつ高純度での製造が可能です。特に、触媒技術の進歩により、環境負荷低減を図ったグリーンケミストリー対応プロセスも開発されています。

Ethyl 5-chloro-2-fluoro-4-methylbenzoateの構造活性相関(SAR)研究では、フッ素原子の導入が分子間相互作用に与える影響が詳細に解析されています。例えば、タンパク質標的との水素結合形成能や疎水性の調整において、フッ素置換基が重要な役割を果たすことが明らかになっています。これらは、コンピュータ支援創薬(CADD)における分子設計にも応用される知見です。

市場動向として、フッ素含有医薬品の需要増加に伴い、Ethyl 5-chloro-2-fluoro-4-methylbenzoateのようなフッ素化ビルディングブロックの重要性が高まっています。2023年の調査では、フッ素化医薬品中間体市場は年平均成長率5.8%で拡大すると予測されており、がん治療薬やCNS疾患治療薬開発の進展が牽引要因と分析されています。

品質管理面では、HPLC分析や質量分析による純度評価が必須です。1538528-61-8の規格品では、99%以上の純度が保証された製品が研究用に流通しており、バッチ間差の少ない安定供給が実現されています。また、安定性試験においても、長期保存条件下での分解生成物の抑制が確認されています。

今後の展望として、Ethyl 5-chloro-2-fluoro-4-methylbenzoateを分子スケールで改変する構造最適化研究がさらに進むと予想されます。AI予測技術を活用した新規誘導体の探索や、バイオアベイラビリティ向上を目的とした製剤技術との組み合わせなど、学際的アプローチが期待される分野です。

1538528-61-8 (Ethyl 5-chloro-2-fluoro-4-methylbenzoate) 関連製品

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)